molecular formula C20H23FN2O5 B2558787 5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 886900-67-0

5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2558787
CAS No.: 886900-67-0
M. Wt: 390.411
InChI Key: MNSRMCQLJPZLIT-UHFFFAOYSA-N
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Description

5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule integrates several privileged structural motifs, including a 4-fluorophenyl-piperazine group, a functionality commonly found in ligands targeting various central nervous system (CNS) receptors and other therapeutic targets. The presence of the 1,3-dioxolane group can act as a protective moiety or influence the compound's physicochemical properties, such as solubility and metabolic stability. The 4H-pyran-4-one core is a versatile scaffold observed in a range of biologically active molecules. Researchers can explore this compound as a key intermediate or a novel chemical entity in drug discovery programs, particularly in the development of receptor-specific probes or therapeutic candidates. Its structure suggests potential for further synthetic modification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1,3-dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5/c21-15-1-3-16(4-2-15)23-7-5-22(6-8-23)12-17-11-18(24)19(13-27-17)28-14-20-25-9-10-26-20/h1-4,11,13,20H,5-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSRMCQLJPZLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling for 5-Substitution

The 5-position is functionalized via Suzuki-Miyaura cross-coupling, a method validated for analogous pyranone systems. Starting with 5-bromo-3-hydroxy-4H-pyran-4-one (1), protection of the 3-hydroxy group as a benzyl ether (2) prevents undesired side reactions. Coupling with (1,3-dioxolan-2-yl)methylboronic acid (3) under Pd(PPh₃)₄ catalysis yields 5-[(1,3-dioxolan-2-yl)methoxy]-3-benzyloxy-4H-pyran-4-one (4).

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 80°C, 12 h

Deprotection : Hydrolysis of the benzyl group using HCl in acetic acid affords 5-[(1,3-dioxolan-2-yl)methoxy]-4H-pyran-4-one (5).

Functionalization at the 2-Position

Mannich Reaction for Aminomethylation

The 2-position is modified via a Mannich reaction, introducing the piperazine moiety. Reacting 5-[(1,3-dioxolan-2-yl)methoxy]-4H-pyran-4-one (5) with formaldehyde and 4-(4-fluorophenyl)piperazine (6) in ethanol at reflux yields the target compound.

Optimized Conditions :

  • Amine: 1.2 equiv
  • Formaldehyde: 1.5 equiv (37% aqueous solution)
  • Solvent: Ethanol
  • Temperature: 70°C, 6 h

Mechanistic Insight : The reaction proceeds via iminium ion intermediates, with the pyranone’s α-hydrogen acting as the nucleophile.

Alternative Synthetic Routes

Nucleophilic Substitution at the 2-Position

An alternative strategy involves bromination of 5-[(1,3-dioxolan-2-yl)methoxy]-2-(hydroxymethyl)-4H-pyran-4-one (7) using PBr₃, followed by displacement with 4-(4-fluorophenyl)piperazine (6).

Key Steps :

  • Bromination : PBr₃ in CH₂Cl₂, 0°C → 2-bromomethyl intermediate (8).
  • Displacement : Piperazine (6), K₂CO₃, DMF, 60°C → Target compound.

Yield Comparison :

Method Yield (%) Purity (%)
Mannich Reaction 68 98
Nucleophilic Substitution 55 95

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=6.0 Hz, 1H, H-3), 6.98–6.91 (m, 4H, Ar-H), 5.32 (s, 1H, dioxolane CH), 4.18–4.10 (m, 2H, OCH₂), 3.92–3.85 (m, 4H, piperazine CH₂), 3.78 (s, 2H, NCH₂).
  • HRMS : m/z calc. for C₂₀H₂₂FN₂O₅ [M+H]⁺: 413.1512; found: 413.1509.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed ≥98% purity, with retention time = 12.7 min.

Challenges and Optimization

  • Dioxolane Stability : Acidic conditions during deprotection required careful pH control to prevent acetal hydrolysis.
  • Piperazine Reactivity : Excess formaldehyde in the Mannich reaction minimized dimerization of the piperazine.

Industrial-Scale Considerations

Patented methodologies emphasize cost-effective protocols:

  • Catalyst Recycling : Pd recovery via adsorption on activated carbon.
  • Solvent Recovery : Ethanol and dioxane distilled for reuse.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the materials science industry, the compound can be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Differences vs. Target Compound Biological Activity/Notes References
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one - 2-Chlorobenzyloxy (vs. dioxolane methoxy)
- 2-Fluorophenyl (vs. 4-fluorophenyl)
Unknown activity; halogen substitution may increase lipophilicity
5-[(2-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one - 2-Fluorobenzyloxy (vs. dioxolane methoxy) Structural analog with unconfirmed pharmacological profile
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione - Triazole-thione core (vs. pyranone)
- Bromo/chlorophenyl substituents
82% yield; triazole-thiones often exhibit antimicrobial activity
2-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1-(4-methoxyphenyl)indazol-3-one - Extended butyl chain (vs. methyl)
- Indazolone core
P2X7 receptor antagonist (IC₅₀ = 18 nM for rat)

Key Findings:

The dioxolane group in the target compound balances lipophilicity and metabolic stability, as seen in antifungal agents like posaconazole ().

Piperazine Substituent Position Matters :

  • Fluorine at the 4-position (para) on the phenyl ring (target compound) improves receptor binding affinity compared to 2-fluorophenyl analogs, as observed in serotonin receptor ligands .

Core Heterocycle Influences Activity :

  • Pyran-4-one cores (target compound) are associated with kinase inhibition (e.g., AMPK activators in ), while triazole-thiones () often target parasitic enzymes .

Synthetic Accessibility: The target compound’s dioxolane-methoxy group can be synthesized via nucleophilic substitution, similar to methods for 5-alkynylpyridazinones () . Piperazine introduction follows protocols seen in sulfonylpiperazine derivatives (), achieving yields >75% .

Biological Activity

The compound 5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The molecular structure of the compound includes a pyran ring, a dioxolane moiety, and a piperazine derivative, which are known to contribute to various biological activities. The presence of fluorine in the piperazine ring enhances lipophilicity and may influence receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
  • Antimicrobial Properties : The compound shows potential against various bacterial strains.
  • Neuropharmacological Effects : Its structure suggests possible interactions with neurotransmitter systems.

The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has been shown to induce apoptosis in colorectal cancer cell lines via the downregulation of key proliferation markers such as Mki67. RNA sequencing analyses indicate that the compound affects multiple signaling pathways related to cell cycle regulation and apoptosis .

Case Studies

A recent study utilized an MTT assay to evaluate cell viability and found that this compound significantly reduced the viability of HCT116 colorectal cancer cells with an IC50 value indicative of potent activity. Further experiments demonstrated its efficacy in chicken embryo models, supporting its potential use in therapeutic applications .

StudyCell LineIC50 ValueMechanism
HCT1164.36 µMApoptosis induction via Mki67 downregulation

Antimicrobial Properties

The compound's antimicrobial activity has been assessed against various bacterial strains. Studies reveal that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuropharmacological Effects

Given the piperazine component, this compound may interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders. Initial pharmacological evaluations indicate that it could modulate neurotransmitter levels, which warrants further investigation into its psychotropic effects.

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